molecular formula C11H20N4O2 B255399 MFCD04990508

MFCD04990508

Cat. No.: B255399
M. Wt: 240.3 g/mol
InChI Key: OYJNKVLYUIWIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04990508 is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of MFCD04990508 involves several steps. One common method includes the condensation reaction of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems, which offer efficiency and sustainability .

Chemical Reactions Analysis

MFCD04990508 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic structures.

Scientific Research Applications

MFCD04990508 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD04990508 involves its interaction with specific molecular targets and pathways. For instance, derivatives of triazines have been identified as inhibitors of enzymes like leucyl-tRNA synthetase in Mycobacterium tuberculosis . This inhibition disrupts protein synthesis, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

MFCD04990508 can be compared with other triazine derivatives, such as:

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.3 g/mol

IUPAC Name

5-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-10-9(2)14-15-11(16)13-10/h3-8H2,1-2H3,(H2,12,13,15,16)

InChI Key

OYJNKVLYUIWIBH-UHFFFAOYSA-N

SMILES

CCCCOCCCNC1=NC(=O)NN=C1C

Canonical SMILES

CCCCOCCCNC1=NC(=O)NN=C1C

Origin of Product

United States

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